

chemical structure and stereochemistry of Bisabola-2,10-diene-1,9-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bisabola-2,10-diene-1,9-dione

Cat. No.: B8238641

[Get Quote](#)

An In-depth Technical Guide to Bisabola-2,10-diene-1,9-dione

For Researchers, Scientists, and Drug Development Professionals

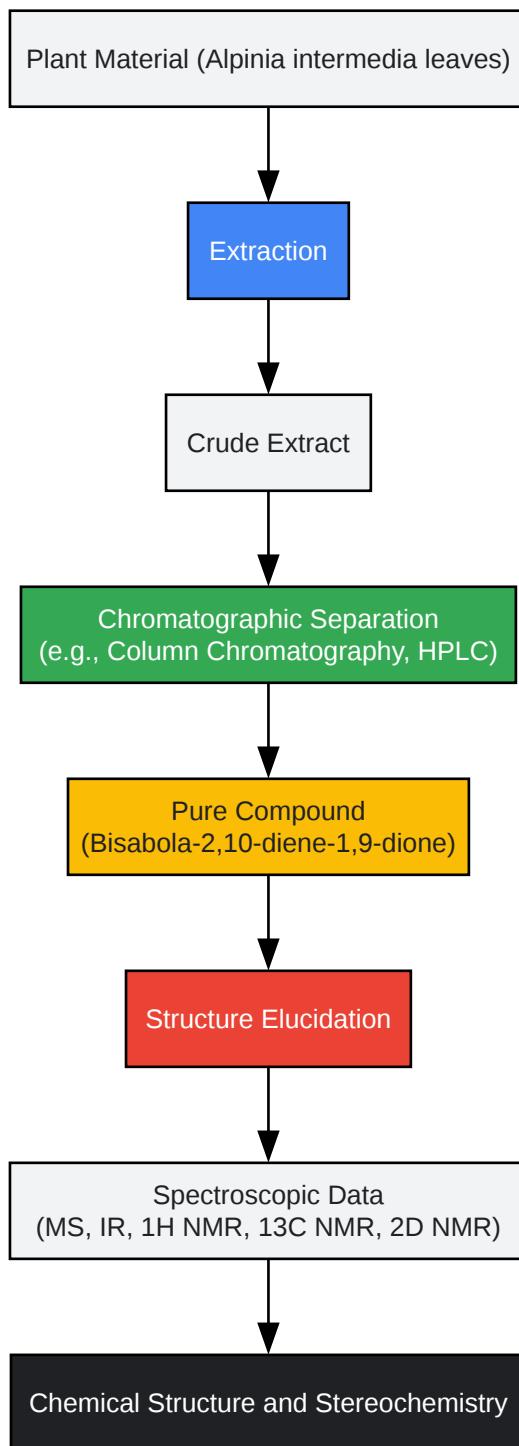
Introduction

Bisabola-2,10-diene-1,9-dione is a naturally occurring sesquiterpenoid that has been isolated from the leaves of *Alpinia intermedia*, a plant belonging to the ginger family (Zingiberaceae). Sesquiterpenoids are a class of C15 terpenoids known for their structural diversity and wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Bisabola-2,10-diene-1,9-dione**, compiled from available scientific information.

Chemical Structure and Properties

Bisabola-2,10-diene-1,9-dione possesses the molecular formula $C_{15}H_{22}O_2$ and has a CAS Registry Number of 107439-25-8. The structure features a bisabolane skeleton, which is characterized by a six-membered ring with a side chain containing the remaining nine carbon atoms. The nomenclature "**Bisabola-2,10-diene-1,9-dione**" indicates the presence of two double bonds at positions 2 and 10, and two ketone functional groups at positions 1 and 9.

Table 1: Physicochemical Properties of **Bisabola-2,10-diene-1,9-dione**


Property	Value	Source
Molecular Formula	C ₁₅ H ₂₂ O ₂	--INVALID-LINK--, --INVALID-LINK--
CAS Number	107439-25-8	--INVALID-LINK--
Natural Source	Leaves of Alpinia intermedia	--INVALID-LINK--, --INVALID-LINK--

Stereochemistry

The stereochemistry of **Bisabola-2,10-diene-1,9-dione** has not been fully elucidated in publicly available literature. The bisabolane skeleton contains multiple chiral centers, leading to the possibility of numerous stereoisomers. The precise configuration of these chiral centers in the naturally occurring compound would require detailed spectroscopic analysis, such as 2D NMR and X-ray crystallography, which is not currently available in the public domain.

Visualization of the Core Structure

The logical relationship for the identification of the chemical structure of a natural product like **Bisabola-2,10-diene-1,9-dione** follows a standard workflow in phytochemistry. This process begins with the plant material and proceeds through extraction, isolation, and ultimately, structure elucidation using various spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and structure elucidation of **Bisabola-2,10-diene-1,9-dione**.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Bisabola-2,10-diene-1,9-dione** are not readily available in the current body of scientific literature. A general procedure, based on standard phytochemical methods, would involve the following steps:

- Plant Material Collection and Preparation: The leaves of *Alpinia intermedia* would be collected, identified by a botanist, and then dried and ground into a fine powder.
- Extraction: The powdered plant material would be extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent would then be evaporated under reduced pressure to yield a crude extract.
- Fractionation and Isolation: The crude extract would be subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions would be collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound would be further purified by repeated column chromatography or by high-performance liquid chromatography (HPLC) to yield pure **Bisabola-2,10-diene-1,9-dione**.
- Structure Elucidation: The structure of the isolated compound would be determined using a combination of spectroscopic methods:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
 - Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as ketones and carbon-carbon double bonds.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR to determine the number and types of protons, and ^{13}C NMR to determine the number and types of carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to establish the connectivity of atoms within the molecule and to aid in the assignment of stereochemistry.

Quantitative Data

Specific quantitative data, such as NMR chemical shifts, coupling constants, and specific rotation values for **Bisabola-2,10-diene-1,9-dione**, are not available in the reviewed literature.

The acquisition of this data would require the re-isolation and full spectroscopic characterization of the compound.

Conclusion

Bisabola-2,10-diene-1,9-dione is a sesquiterpenoid from *Alpinia intermedia* with a defined chemical formula. While its core structure is known, detailed information regarding its stereochemistry and comprehensive spectroscopic data is not currently present in the public scientific domain. Further research is required to fully characterize this natural product, which would enable a more thorough investigation of its potential biological activities and applications in drug development. The protocols and workflow outlined in this guide provide a framework for researchers to pursue the isolation and complete structural elucidation of this compound.

- To cite this document: BenchChem. [chemical structure and stereochemistry of Bisabola-2,10-diene-1,9-dione]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8238641#chemical-structure-and-stereochemistry-of-bisabola-2-10-diene-1-9-dione\]](https://www.benchchem.com/product/b8238641#chemical-structure-and-stereochemistry-of-bisabola-2-10-diene-1-9-dione)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com